![molecular formula C15H26N2O4S2 B15164921 1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) CAS No. 462653-49-2](/img/structure/B15164921.png)
1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) is a chemical compound with the molecular formula C15H24N2O4S2 It is known for its unique structure, which includes two cyclohexane rings connected by a diazomethylene group and two sulfonyl groups
准备方法
The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexane with diazomethane and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
化学反应分析
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo substitution reactions where the diazomethylene group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonyl hydrides.
科学研究应用
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl and diazomethylene groups into other molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) involves its interaction with molecular targets through its diazomethylene and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) can be compared with other similar compounds, such as:
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene): This compound has a similar structure but with benzene rings instead of cyclohexane rings. It exhibits different reactivity and applications due to the aromatic nature of benzene.
1,1’-[(Diazomethylene)disulfonyl]bis(2,4-difluorobenzene): This compound includes fluorine atoms, which can significantly alter its chemical properties and reactivity compared to the non-fluorinated version.
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[2,4-difluoro-]:
The uniqueness of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) lies in its cyclohexane rings, which provide different steric and electronic environments compared to aromatic rings, influencing its reactivity and applications.
属性
CAS 编号 |
462653-49-2 |
|---|---|
分子式 |
C15H26N2O4S2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1-[diazo-(4-methylcyclohexyl)sulfonylmethyl]sulfonyl-4-methylcyclohexane |
InChI |
InChI=1S/C15H26N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI 键 |
RLTFGRULFNLJES-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
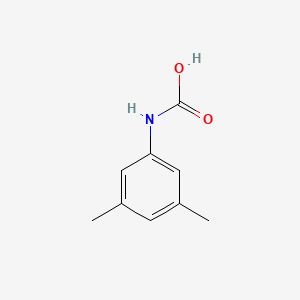

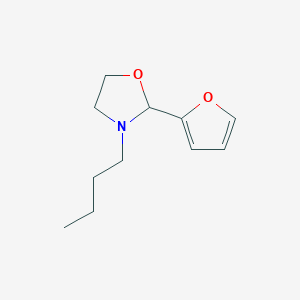
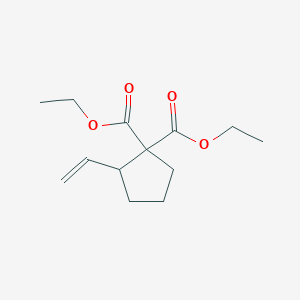
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
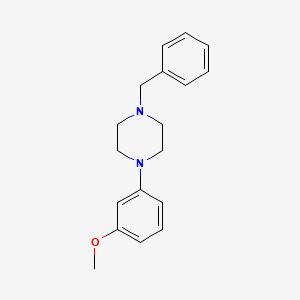
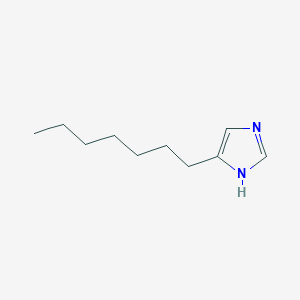
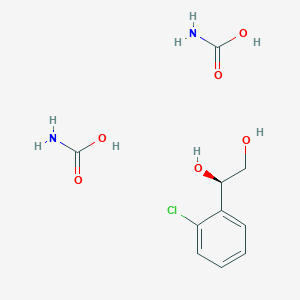
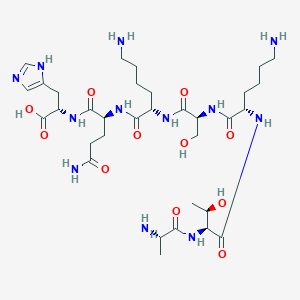
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
